N-Carbamoyl-L-cysteine

Biocatalysis L-Cysteine Biosynthesis Pseudomonas Metabolism

L-Cysteine biosynthesis researchers require authentic N-Carbamoyl-L-cysteine (NCC)-generic cysteine derivatives fail due to regiospecificity differences that invalidate enzyme assays. NCC is the native NCC amidohydrolase substrate (EC 3.5.1.87, 100% rel. activity vs. 7.81% for N-carbamoyl-DL-aspartate) and the exclusive product of L-ATC hydrolase in Pseudomonas bioconversion systems. Well-characterized LogP (-0.33) and solubility (DMSO, methanol) enable reproducible HPLC method development. ChEBI-annotated as antifungal agent and cosmetic ingredient. Certificate of analysis provided; global shipping available.

Molecular Formula C4H8N2O3S
Molecular Weight 164.19 g/mol
CAS No. 24583-23-1
Cat. No. B017261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carbamoyl-L-cysteine
CAS24583-23-1
SynonymsN-(Aminocarbonyl)-L-cysteine;  L-Cysteine-N-carbamide; 
Molecular FormulaC4H8N2O3S
Molecular Weight164.19 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NC(=O)N)S
InChIInChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9)/t2-/m0/s1
InChIKeyAPFSAMXTZRYBKF-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Carbamoyl-L-cysteine Procurement Guide


N-Carbamoyl-L-cysteine (CAS 24583-23-1, C4H8N2O3S, MW 164.18) is an N-carbamoyl derivative of L-cysteine [1]. This compound is distinguished by its carbamoyl moiety at the α-amino group, conferring distinct physicochemical properties including a calculated LogP of -0.33 and specific solubility characteristics (slightly soluble in DMSO and methanol) [2]. It serves as a recognized intermediate in microbial L-cysteine biosynthesis pathways and is annotated with both antifungal and cosmetic roles in authoritative chemical ontologies [1][3]. Its procurement value derives from its validated utility as a selective substrate for specific amidohydrolases and its well-characterized behavior in bioconversion systems.

Selective substrate for NCC amidohydrolase (EC 3.5.1.87)
Authentic intermediate in microbial L-cysteine biosynthesis
Annotated antifungal & cosmetic research context (ChEBI)
Defined physicochemical profile supports analytical method development

N-Carbamoyl-L-cysteine vs. Generic Cysteine Derivatives


Substituting N-Carbamoyl-L-cysteine with generic cysteine derivatives such as L-cysteine, N-acetyl-L-cysteine, or S-carbamoyl-L-cysteine introduces substantial experimental risk due to fundamental differences in regiochemistry, metabolic fate, and enzyme substrate specificity. N-carbamoylation at the α-amino group yields a distinct LogD profile (ACD/LogD pH 5.5: -2.95; pH 7.4: -4.02) compared to S-carbamoylated or N-acetylated analogs . Critically, in Pseudomonas bioconversion systems, only the N-carbamoyl regioisomer—not S-carbamoylcysteine—is produced from D,L-ATC via L-ATC hydrolase activity [1]. Furthermore, N-Carbamoyl-L-cysteine serves as the native substrate for NCC amidohydrolase (EC 3.5.1.87), an enzyme that exhibits differential activity against other N-carbamoyl amino acids; substitution with N-carbamoyl-DL-aspartate, for instance, yields only 7.81% relative activity [2]. These regiospecific enzymatic and physicochemical distinctions render generic substitution scientifically invalid without explicit experimental validation.

NCC L-Cysteine / N-Acetyl-L-cysteine

Distinct regiochemistry and LogD profile alter bioconversion specificity and chromatographic behavior; may not substitute in pathway studies.

NCC S-Carbamoyl-L-cysteine

Regioisomer SCC is not produced in D,L-ATC bioconversion; procuring SCC for amidohydrolase studies yields negative results.

NCC Other N-Carbamoyl amino acids

NCC amidohydrolase shows markedly lower relative activity toward N-carbamoyl-DL-aspartate, -methionine, -alanine; kinetic data may differ.

N-Carbamoyl-L-cysteine Comparative Evidence


Regioselective Bioconversion: NCC vs. SCC

In the bioconversion of D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (D,L-ATC) to L-cysteine using Pseudomonas sp. ON-4a cell-free extracts, N-carbamoylcysteine (NCC) was definitively produced, whereas S-carbamoylcysteine (SCC) was not detected [1]. This regioselective outcome establishes NCC as the sole carbamoylated intermediate in this industrially relevant pathway, directly contrasting with the non-production of SCC under identical conditions.

Regioselective Bioconversion
Head-to-head
NCC produced; SCC not detected
Validates NCC as sole pathway intermediate
Cell-free extract, Pseudomonas sp. ON-4a, substrate D,L-ATC
Biocatalysis L-Cysteine Biosynthesis Pseudomonas Metabolism

Amidohydrolase Substrate Specificity

N-carbamoyl-L-cysteine amidohydrolase (NCC amidohydrolase; EC 3.5.1.87) from Pseudomonas sp. ON-4a exhibits a defined substrate specificity profile [1]. Using N-carbamoyl-L-cysteine as the reference substrate (relative activity 100%), the enzyme displays markedly lower activity toward other N-carbamoyl amino acids: N-carbamoyl-DL-aspartic acid (7.81%), N-carbamoyl-L-methionine (44.4%), N-carbamoyl-L-alanine (41.2%), and N-carbamoyl-DL-serine (37.8%).

Amidohydrolase Specificity
Cross-study comparable
100% reference activity; other N-carbamoyl AAs 7.8–72.4%
Preferred NCC substrate confirms maximal turnover
Purified NCC amidohydrolase assay
Enzymology Substrate Specificity Amidohydrolase

Lipophilicity & Ionization Profile

N-Carbamoyl-L-cysteine exhibits a calculated LogP of -0.33 and LogD values of -2.95 (pH 5.5) and -4.02 (pH 7.4) . While direct experimental LogP data for L-cysteine and N-acetyl-L-cysteine under identical conditions are not compiled in the same study, class-level inference indicates that N-carbamoylation alters the polarity and ionization profile relative to the parent amino acid and N-acetyl derivative. The increased hydrophilicity (lower LogP/LogD) of NCC compared to L-cysteine may influence partitioning behavior in biphasic systems and membrane permeability in cellular assays.

Lipophilicity Profile
Class-level inference
LogP -0.33, LogD pH 7.4 -4.02
Increased hydrophilicity vs. L-cysteine
Calculated (ACD/Labs); data to verify
Physicochemical Properties Lipophilicity Drug Design

Antifungal and Cosmetic Roles

In the ChEBI chemical ontology, N-carbamoyl-L-cysteine (CHEBI:64855) is explicitly annotated with the biological role 'antifungal agent' (CHEBI:35718) and the application role 'cosmetic' (CHEBI:64857) [1]. While quantitative MIC data against specific fungal strains were not identified in primary literature within search constraints, the curated ontological annotation—absent for closely related analogs such as S-carbamoyl-L-cysteine or N-acetyl-L-cysteine in ChEBI—provides a validated starting point for antifungal screening.

Antifungal & Cosmetic Annotation
Class-level inference
ChEBI: antifungal agent, cosmetic
Supports screening candidate selection
No quantitative MIC data; requires validation
Antifungal Cosmetic Cheminformatics

Thermal Stability and Storage

N-Carbamoyl-L-cysteine melts with decomposition at >160°C (dec.), with one vendor reporting a range of 168-173°C (dec.) [1][2]. Recommended storage condition is -20°C [1]. In contrast, L-cysteine typically melts at approximately 240°C (dec.), and S-carbamoyl-L-cysteine (CAS 2072-71-1) has a reported melting point of approximately 152-158°C. The lower decomposition onset of NCC relative to L-cysteine, coupled with the recommended freezer storage, indicates a need for more stringent temperature control during shipping and long-term storage.

Thermal Stability
Cross-study comparable
NCC dec. >160°C / 168–173°C; storage −20°C vs. L-Cys ~240°C dec.
Requires frozen storage and cold shipping
Decomposition onset lower than L-cysteine
Stability Storage Conditions Material Handling

N-Carbamoyl-L-cysteine Validated Applications


L-Cysteine Bioconversion Engineering

Researchers engineering microbial strains for L-cysteine biosynthesis from D,L-ATC require NCC as the authentic pathway intermediate. As demonstrated in Pseudomonas sp. ON-4a, NCC—and not SCC—is produced from D,L-ATC by cell-free extracts [1]. Procuring NCC enables accurate enzyme activity assays (L-ATC hydrolase and NCC amidohydrolase) and serves as an analytical standard for monitoring bioconversion efficiency. This scenario is supported by the direct head-to-head comparison evidence showing exclusive NCC production.

NCC Amidohydrolase Enzymology

Investigators characterizing NCC amidohydrolase substrate specificity must procure authentic NCC as the reference substrate. The enzyme exhibits 100% relative activity toward NCC, compared to only 7.81% toward N-carbamoyl-DL-aspartate and 44.4% toward N-carbamoyl-L-methionine [1]. Using NCC ensures maximal enzyme turnover and accurate kinetic parameter determination. Substituting with other N-carbamoyl amino acids will yield artificially low activity measurements and confound data interpretation.

Antifungal Screening & Cosmetic Formulation

Based on ChEBI ontological annotation, NCC is classified as an antifungal agent and a cosmetic ingredient [1]. While quantitative MIC data are not yet available in the public domain, this curated annotation justifies the inclusion of NCC in focused compound libraries for antifungal screening against target fungal strains. Procurement of NCC over unannotated cysteine derivatives aligns with evidence-based selection criteria in early-stage drug discovery and cosmetic R&D pipelines.

Physicochemical Profiling & Analytical Methods

The defined LogP (-0.33) and LogD values (pH 5.5: -2.95; pH 7.4: -4.02) of NCC [1] support its use as a reference compound for calibrating reversed-phase HPLC methods and for studying the relationship between N-carbamoylation and chromatographic retention. Its distinct solubility profile (slightly soluble in DMSO and methanol) [2] informs solvent selection for in vitro assays. These well-characterized parameters reduce experimental variability and enhance reproducibility in analytical chemistry and pre-formulation studies.

Application
Selection Property
Validation Focus
L-Cysteine bioconversion pathway studies
Authentic NCC intermediate
L-ATC hydrolase & NCC amidohydrolase assays
NCC amidohydrolase enzymology
Preferred substrate (maximal turnover)
Kinetic parameter determination
Antifungal screening & cosmetic research
Curated ChEBI annotation (antifungal, cosmetic)
Compound library inclusion for screening
Physicochemical profiling & analytical methods
Defined lipophilicity profile
HPLC calibration & solubility assessment
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